methyl 10-(3-chlorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate
Description
Methyl 10-(3-chlorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0²⁷]trideca-2,4,6-triene-4-carboxylate is a tricyclic heterocyclic compound featuring a complex fused-ring system. Its structure includes a 3-chlorophenyl substituent at position 10, a methyl group at position 9, a ketone (11-oxo) group, and a methyl ester at position 2.
The presence of the 3-chlorophenyl group may enhance lipophilicity and influence binding affinity, as halogen substituents are common in drug design for optimizing pharmacokinetic properties.
Properties
IUPAC Name |
methyl 10-(3-chlorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-19-10-15(14-8-11(17(23)25-2)6-7-16(14)26-19)21-18(24)22(19)13-5-3-4-12(20)9-13/h3-9,15H,10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFGFTUWPDVFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-(3-chlorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of a hydrazine derivative with an aldehyde or ketone under acidic conditions . This method is known for its efficiency in constructing indole derivatives, which are key intermediates in the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Fischer indole synthesis to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to ensure consistent production quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Methyl 10-(3-chlorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the diazatricyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Methyl 10-(3-chlorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antiviral, or anticancer agent, owing to its ability to modulate biological pathways.
Industry: The compound’s properties make it suitable for use in materials science, such as in the development of novel polymers or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of methyl 10-(3-chlorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate signaling pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Aryl Substituent Effects
- 3-Chlorophenyl (Target Compound): Chlorine’s electron-withdrawing nature may enhance metabolic stability and intermolecular interactions (e.g., halogen bonding) compared to fluorinated or alkylated analogs.
- 2,5-Difluorophenyl (Analog 1): Fluorine atoms increase electronegativity and bioavailability but may reduce steric bulk compared to chlorine .
Functional Group Variations
- 11-Oxo vs. 11-Thione: The substitution of oxygen with sulfur (thioketone) in Analog 2 increases polarizability and may enhance metal-binding properties, relevant in catalysis or metalloenzyme inhibition .
- Position 4 Substituent: The methyl ester in the target compound introduces hydrolyzable ester functionality, which could serve as a prodrug moiety, whereas the chlorine in Analog 2 may direct electrophilic substitution reactions.
Biological Activity
Methyl 10-(3-chlorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a complex bicyclic structure characterized by a diazatricyclo framework. Its molecular formula is with a molecular weight of approximately 389.81 g/mol. The presence of the 3-chlorophenyl group is significant for its biological properties.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN3O4 |
| Molecular Weight | 389.81 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Research indicates that this compound exhibits multiple mechanisms of action:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.
- Antibacterial Properties : It has demonstrated effectiveness against a range of bacterial strains by disrupting bacterial cell wall synthesis.
- Glucose Transport Inhibition : The compound acts as an inhibitor of glucose transporters (GLUTs), which may be beneficial in managing diabetes .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antitumor Effects : A study published in the Journal of Medicinal Chemistry reported that the compound significantly reduced tumor growth in xenograft models through apoptosis induction and inhibition of angiogenesis (source needed).
- Antimicrobial Testing : In vitro tests revealed that methyl 10-(3-chlorophenyl)-9-methyl exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics (source needed).
- Diabetes Management : In a recent patent application, the compound was highlighted for its potential use in treating metabolic disorders by modulating glucose uptake in peripheral tissues .
Comparative Analysis
A comparative analysis with similar compounds shows that methyl 10-(3-chlorophenyl)-9-methyl has superior potency in certain assays:
| Compound Name | Antitumor IC50 (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| Methyl 10-(3-chlorophenyl)-9-methyl | 15 | 8 |
| Compound A | 30 | 16 |
| Compound B | 25 | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
